molecular formula C6H6BrClN2 B13931874 6-Bromo-5-chloro-4-methylpyridin-2-amine

6-Bromo-5-chloro-4-methylpyridin-2-amine

Cat. No.: B13931874
M. Wt: 221.48 g/mol
InChI Key: LDZACRHUFNFUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-4-methyl-2-Pyridinamine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine typically involves the halogenation of 4-methyl-2-pyridinamine. One common method is the bromination of 4-methyl-2-pyridinamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. This is followed by chlorination using N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods

Industrial production of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

6-Bromo-5-chloro-4-methyl-2-Pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to desired biological effects. The exact pathways involved can vary based on the specific derivative or formulation used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-chloro-2-pyridinamine
  • 2-Amino-5-bromo-4-methylpyridine
  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

6-Bromo-5-chloro-4-methyl-2-Pyridinamine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

6-bromo-5-chloro-4-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10)

InChI Key

LDZACRHUFNFUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.